molecular formula C58H81N11O12 B1668565 Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2 CAS No. 139890-66-7

Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2

Cat. No. B1668565
M. Wt: 1124.3 g/mol
InChI Key: IOODFRUCBCPLAP-WRPOBCEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CH 66 is a renin inhibitor.

Scientific Research Applications

Inhibition of Renin and Blood Pressure Regulation

One significant application of Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2 is its role as a potent inhibitor of rat plasma renin. Research by Sueiras-Diaz et al. (2009) demonstrated that this peptide is the most potent inhibitor of rat plasma renin reported, with an IC50 of 0.21 nM. It showed significant efficacy in vivo, lowering blood pressure and suppressing both plasma renin and angiotensin II in rats. This suggests its potential utility in exploring the role of circulating and extracirculatory renin pools in blood pressure regulation (Sueiras-Diaz et al., 2009).

Structural Insights into Mouse Renin Inhibition

Dealwis et al. (1994) provided a detailed analysis of mouse submaxillary renin complexed with a decapeptide inhibitor, including Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2. This study offered insights into how renin’s structure and active site facilitate specific binding and inhibition, shedding light on the molecular mechanism of renin inhibition. Such insights are crucial for designing more effective renin inhibitors (Dealwis et al., 1994).

Peptide YY (PYY) and Pancreatic Exocrine Secretion

Tatemoto (1982) isolated and characterized peptide YY (PYY), a candidate gut hormone, which showed structural homology to pancreatic polypeptides. This peptide, containing the sequence Tyr-Tyr, closely resembles parts of Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2, indicating a possible similarity in biological activity or receptor interaction. PYY significantly inhibits pancreatic secretion, suggesting a potential application of related peptides in gastrointestinal regulation (Tatemoto, 1982).

Applications in Opioid Peptide Research

In opioid peptide research, Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2 and related sequences are valuable. Feng et al. (1995) developed potent thrombin receptor ligands based on peptide sequences, demonstrating how variations in peptide sequences, similar to Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2, can result in compounds with high receptor specificity and potency (Feng et al., 1995).

properties

CAS RN

139890-66-7

Product Name

Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2

Molecular Formula

C58H81N11O12

Molecular Weight

1124.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H81N11O12/c1-33(2)24-41(63-53(77)45(26-35-12-9-8-10-13-35)66-55(79)48-14-11-23-69(48)56(80)46(29-38-30-60-32-61-38)68-57(81)58(5,6)7)50(74)62-42(25-34(3)4)51(75)64-43(27-36-15-19-39(71)20-16-36)52(76)65-44(28-37-17-21-40(72)22-18-37)54(78)67-47(31-70)49(59)73/h8-10,12-13,15-22,30,32-34,41-48,50,62,70-72,74H,11,14,23-29,31H2,1-7H3,(H2,59,73)(H,60,61)(H,63,77)(H,64,75)(H,65,76)(H,66,79)(H,67,78)(H,68,81)/t41?,42-,43-,44-,45-,46-,47-,48-,50?/m0/s1

InChI Key

IOODFRUCBCPLAP-WRPOBCEFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N)NC(C(CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)C(C)(C)C)O

SMILES

CC(C)CC(C(NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)CC(C(NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CH 66;  CH-66;  CH66;  Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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